8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one
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Overview
Description
8-(Trifluoromethyl)-2-azaspiro[45]decan-1-one is a synthetic organic compound characterized by a spirocyclic structure with a trifluoromethyl group
Mechanism of Action
Target of Action
The primary target of 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component in the necroptosis signaling pathway, a form of programmed cell death .
Mode of Action
This compound acts as a potent RIPK1 inhibitor . It binds to RIPK1, inhibiting its kinase activity and thereby blocking the activation of the necroptosis pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway . By inhibiting RIPK1, it prevents the activation of downstream components of the pathway, including RIPK3 and the mixed lineage kinase domain-like protein (MLKL) . This inhibition blocks necroptosis, a form of cell death involved in various inflammatory diseases .
Pharmacokinetics
The pharmacokinetic properties of 8-(Trifluoromethyl)-2-azaspiro[4The compound’s efficacy in inhibiting ripk1 suggests it has sufficient bioavailability to reach its target in cells .
Result of Action
By inhibiting RIPK1 and blocking necroptosis, this compound can potentially alleviate the symptoms of diseases driven by this form of cell death . This includes various inflammatory, neurodegenerative, infectious, and malignant diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable amine with a trifluoromethyl ketone under controlled conditions. The reaction is often catalyzed by a Lewis acid to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent product quality. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound also features a spirocyclic structure and is investigated for its kinase inhibitory properties.
2,8-Diazaspiro[4.5]decan-1-one derivatives: These derivatives share a similar core structure and are studied for their potential as RIPK1 inhibitors.
Uniqueness
8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
8-(trifluoromethyl)-2-azaspiro[4.5]decan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO/c11-10(12,13)7-1-3-9(4-2-7)5-6-14-8(9)15/h7H,1-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVWFGXYDXIUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(F)(F)F)CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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